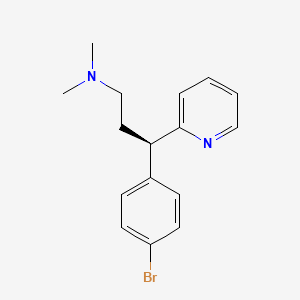
2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group attached to a pyridine ring, with a dimethylamino group at the gamma position. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- typically involves several steps, including the formation of the bromophenyl group and its subsequent attachment to the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts and boron reagents, which are chosen based on their stability and reactivity under the given conditions . The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nucleophile used.
科学的研究の応用
2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a lead compound in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: This compound is similar in structure but lacks the pyridine ring and dimethylamino group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a bromophenyl group but has a thiazole ring instead of a pyridine ring.
Uniqueness
2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
32656-44-3 |
|---|---|
分子式 |
C16H19BrN2 |
分子量 |
319.24 g/mol |
IUPAC名 |
(3R)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1 |
InChIキー |
ZDIGNSYAACHWNL-OAHLLOKOSA-N |
SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 |
異性体SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2 |
正規SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Brompheniramine, (R)-; Dimetapp; (-)-Brompheniramine; (R)-Brompheniramine; L-Brompheniramine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















